REACTION_CXSMILES
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[C:1]1([CH3:20])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:11]([C:12]([O:14]C)=[O:13])=[C:10]([C:16]([O:18]C)=[O:17])[S:9][N:8]=2)[CH:2]=1.[OH-].[Na+]>O>[C:1]1([CH3:20])[CH:6]=[CH:5][CH:4]=[C:3]([C:7]2[C:11]([C:12]([OH:14])=[O:13])=[C:10]([C:16]([OH:18])=[O:17])[S:9][N:8]=2)[CH:2]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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Acidification with HCl, extraction
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Type
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CUSTOM
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Details
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with ether and recrystallization
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Type
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CUSTOM
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Details
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gave a light yellow solid, m.p. 166.5°-167° with decomposition
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Name
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Type
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Smiles
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C1(=CC(=CC=C1)C1=NSC(=C1C(=O)O)C(=O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |